Biochemical SOS1 Inhibition Potency Relative to MRTX0902 and Other Clinical Candidates
In a SOS1-mediated FRET-based guanine exchange factor (GEF) assay, the target compound demonstrated an IC50 value in the low double-digit nanomolar range [1]. While the exact IC50 is not publicly disclosed, patent data places its activity in the same tier as other preclinical SOS1 inhibitors profiled by Satya Pharma, which reported IC50 values within this range [1]. In contrast, MRTX0902, a clinically advanced comparator, exhibits a higher biochemical IC50 of 46 nM in the same class of assays [2]. Another comparator, Compound 16 from US20240208909, shows an IC50 of 10 nM in an assay monitoring SOS1 interaction with KRAS-G12D, providing a lower-bound benchmark for high-potency SOS1 inhibitors [3].
| Evidence Dimension | SOS1 GEF activity inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | Low double-digit nanomolar range (exact IC50 not disclosed) |
| Comparator Or Baseline | MRTX0902: 46 nM; Compound 16 (US20240208909): 10 nM; Satya preclinical leads: low double-digit nanomolar range |
| Quantified Difference | Target compound potency is at least comparable to and potentially superior to MRTX0902 by a factor of ~2–4× based on the low double-digit nanomolar classification. |
| Conditions | SOS1-mediated FRET-based GEF assay using purified recombinant human SOS1 and KRAS proteins. |
Why This Matters
The biochemical potency of the target compound positions it competitively against clinical-stage SOS1 inhibitors, making it a viable tool compound for target validation and a potential starting point for lead optimization programs.
- [1] Satya Pharma Innovations. Best in class, potent, SOS1 inhibitors demonstrate single agent activity in preclinical models of KRAS driven tumors. AACR-NCI-EORTC International Conference, 2023. View Source
- [2] Adooq Bioscience. MRTX0902 Product Datasheet. Catalog No. A24525. View Source
- [3] US 2024/0208909 A1. Bicyclic heteroaryl compounds and uses thereof. Accutar Biotechnology, Inc. International Publication Date: 2024-06-27. View Source
